Tetrakis(2-ethylhexoxy)silane

Descripción general

Descripción

Temperature Dependence of Surface Layering in a Dielectric Liquid

The study on tetrakis(2-ethylhexoxy)silane explored the temperature dependence of density oscillations at the liquid's surface using x-ray reflectivity. It was found that below approximately 215K, the layer parameters showed little to no variation with temperature. However, above this threshold, the layer spacings and widths increased continuously until the layering was no longer identifiable above 230K. This transition occurs at a temperature region that is typically seen in metallic liquids but is often not accessible in dielectric liquids due to freezing .

Synthesis Analysis

Tetrakis(N,N-dimethylhydroxylamido)silane and its ethyl counterpart were synthesized through the reaction of silicon tetrachloride with lithium N,N-dialkylhydroxylamide. These compounds were characterized using various spectroscopic methods and mass spectrometry. A crystal structure determination revealed a (4 + 4)-coordinate molecule with short Si···N contacts and narrow SiON angles. Ab initio calculations were performed on model compounds to further understand the structure .

Molecular Structure Analysis

The molecular structure of tetrakis(trimethylsilyl)silane was discussed, highlighting its high degree of symmetry and branched-chain structure. These characteristics contribute to the compound's unique physical and chemical properties . Additionally, the structure of tetrakis(3,4-ethylenedioxy-2-thienyl)silane carbon tetrachloride solvate was determined, showing a tetrahedral geometry around the silicon atom .

Chemical Reactions Analysis

Tetrakis(trimethylsiloxy)silane was used to synthesize irregular tetra-branched star polymers, which were then modified by Pt-catalyzed hydrosilylation with unsaturated epoxides. The resulting materials were used to create crosslinked polysiloxane films through photo-acid catalyzed crosslinking . Another study presented a convenient method for synthesizing carboxamides and thioesters using tetrakis(2-methylimidazol-1-yl)silane, which acted as a dehydrating reagent .

Physical and Chemical Properties Analysis

The excess volumes of mixtures of tetrakis-(2-ethylbutoxy)-silane with various solvents were measured, revealing positive excess volumes with cyclohexane and benzene, and negative with carbon tetrachloride. These values varied with temperature and composition . The thermal stability, glass transition temperatures, and surface properties of crosslinked polysiloxane films derived from tetrakis(trimethylsiloxy)silane were also determined .

Case Studies

The synthesis of QMD and QD polyorganosiloxanes from tetrakis(trimethylsiloxy)silane and palabora vermiculite was investigated. The resulting polymers underwent a flame test to assess their potential as fire-retardant materials . Additionally, the synthesis and structure of tetraethynylsilane and its silylated derivatives were studied, with none of the compounds showing thermal sensitivity .

Aplicaciones Científicas De Investigación

Surface Layering in Dielectric Liquids : Tetrakis(2-ethylhexoxy)silane has been studied for its behavior in forming density oscillations (layers) at its free surface, particularly at temperatures around 215K. This layering is significant in understanding the properties of dielectric liquids at different temperatures (Mo et al., 2007).

Molecular Layering at Solid-Liquid Interfaces : Research indicates the presence of molecular layering of Tetrakis(2-ethylhexoxy)silane at the interface with solids, a phenomenon explored using X-ray reflectivity. This has implications for understanding the molecular interactions in thin liquid films (Yu et al., 2000).

Observation of Internal Layering in Liquid Films : Studies have directly observed internal layering within thin liquid films of Tetrakis(2-ethylhexoxy)silane, highlighting the material's structural properties at a microscopic level (Yu et al., 1999).

Single Molecule Diffusion Near Surface Steps : Research tracking the motion of single molecules in Tetrakis(2-ethylhexoxy)silane near surface steps has provided insights into the anisotropy of molecular diffusion and surface interaction phenomena (Schob & Cichos, 2010).

Interfacial Fluids Dynamics : Studies combining atomic force microscopy and fluorescence correlation spectroscopy have been used to analyze the dynamic structure of thin liquid films of Tetrakis(2-ethylhexoxy)silane, providing insights into the molecular dynamics within these films (Patil et al., 2007).

Effects of Shear Flow on Interfacial Ordering : Experiments have shown the effects of shear flow on the interfacial structures of Tetrakis(2-ethylhexoxy)silane, especially regarding changes in peak height and interface area coverage under shear conditions (Yu et al., 2003).

Observation of Surface Layering in Nonmetallic Liquid : Studies have identified surface layering in Tetrakis(2-ethylhexoxy)silane at low temperatures, contributing to the understanding of surface states in dielectric liquids (Mo et al., 2005).

Synthesis of Mesoscopically Organized Silica Monoliths : Tetrakis(2-ethylhexoxy)silane has been utilized in the synthesis of silica monoliths with hierarchical porosity, indicating its potential in materials synthesis (Brandhuber et al., 2005).

Safety And Hazards

Tetrakis(2-ethylhexoxy)silane is classified as causing serious eye irritation (H319) . Safety measures include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

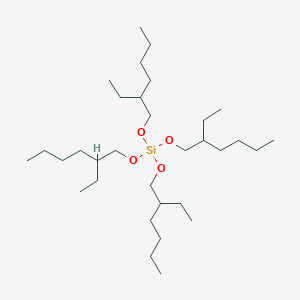

IUPAC Name |

tetrakis(2-ethylhexyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68O4Si/c1-9-17-21-29(13-5)25-33-37(34-26-30(14-6)22-18-10-2,35-27-31(15-7)23-19-11-3)36-28-32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHSFMJHURNQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CO[Si](OCC(CC)CCCC)(OCC(CC)CCCC)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051588 | |

| Record name | Tetrakis(2-ethylhexyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(2-ethylhexoxy)silane | |

CAS RN |

115-82-2 | |

| Record name | Silicic acid (H4SiO4) tetrakis(2-ethylhexyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra-(2-ethylhexoxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(2-ethylhexoxy)silane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(2-ethylhexyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-ethylhexyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRA-(2-ETHYLHEXOXY)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9UH69PB2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.